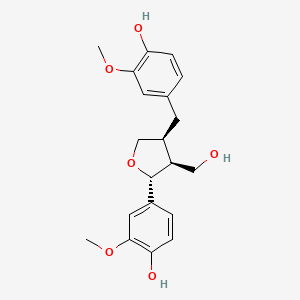
(-)-Lariciresinol
Descripción general
Descripción
Synthesis Analysis
The stereoselective synthesis of all stereoisomers of lariciresinol has been studied to examine the effect of stereochemistry on plant growth, where configuration at benzylic positions was achieved through intramolecular etherification processes. The synthesis of (-)-Lariciresinol from hydroxymatairesinol represents a method for obtaining this compound in optically pure form, illustrating the compound's accessibility for further studies (Nishiwaki, Kumamoto, Shuto, & Yamauchi, 2011).
Molecular Structure Analysis
The molecular structure of (-)-lariciresinol includes a characteristic dibenzylbutane skeleton found in lignans, with hydroxyl groups that contribute to its biological activity. The configuration of these functional groups significantly affects its biological function and interaction with biological targets. The crystal structure analysis of related enzymes, such as pinoresinol-lariciresinol reductases, provides insight into the molecular mechanisms underlying the substrate specificity, which is crucial for the biosynthesis of (-)-lariciresinol and its structural diversity (Xiao et al., 2020).
Chemical Reactions and Properties
(-)-Lariciresinol participates in various biological pathways, including its role in apoptosis induction in cancer cells through the mitochondrial-mediated apoptosis pathway, as well as its involvement in antifungal activity by disrupting fungal plasma membranes. These functions are attributed to its chemical structure, which interacts with cellular components to modulate biological processes (Ma et al., 2018), (Hwang et al., 2011).
Physical Properties Analysis
The physical properties of (-)-lariciresinol, including solubility, melting point, and optical rotation, are crucial for its extraction, purification, and formulation in pharmacological applications. These properties are influenced by the lignan's stereochemistry and functional groups, affecting its interaction with solvents and biological matrices.
Chemical Properties Analysis
The chemical properties of (-)-lariciresinol, such as reactivity towards acids, bases, and oxidizing agents, determine its stability and biological efficacy. Its antioxidant and anti-inflammatory activities are attributed to the presence of phenolic groups, which can undergo redox reactions and scavenge free radicals. The compound's ability to inhibit α-glucosidase and modulate insulin signaling showcases its potential for therapeutic applications in diabetes management (Alam et al., 2022).
Aplicaciones Científicas De Investigación
Anticancer Properties
Apoptosis Induction in Liver Cancer Cells : (-)-Lariciresinol has been shown to induce apoptosis in HepG2 liver cancer cells through the mitochondrial-mediated apoptosis pathway (Ma et al., 2018). This suggests its potential as a therapeutic agent for liver cancer.
Proteomic Analysis in HepG2 Cells : A study on the effects of (-)-Lariciresinol on human HepG2 cells discovered changes in proteins related to cell proliferation, metabolism, and apoptosis. This further supports its role in cancer treatment, potentially through the ubiquitin-proteasome pathway (Ma et al., 2016).
Breast Cancer Inhibition : Dietary (-)-Lariciresinol has been found to attenuate mammary tumor growth in both human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats (Saarinen et al., 2008).
Antimicrobial and Antifungal Properties
Antifungal Activity : (-)-Lariciresinol exhibits potent antifungal properties against various pathogenic fungal strains. It disrupts fungal plasma membranes, indicating its potential as an antifungal agent for treating human fungal infections (Hwang et al., 2011).
Bacterial Growth Inhibition : (+)-Lariciresinol has shown efficacy in controlling the growth of Staphylococcus aureus and Escherichia coli O157:H7, highlighting its antibacterial potential (Bajpai et al., 2017).
Antioxidant and Anti-Diabetic Activities
Anti-Diabetic Activity : Lariciresinol has been found to display anti-diabetic activity through inhibition of α-glucosidase and enhancement of insulin signaling. It has shown potential usefulness in managing and preventing diabetes by improving glucose homeostasis (Alam et al., 2022).
Antioxidant Efficacy : (+)-Lariciresinol demonstrates potent antioxidative activity, decreasing ROS generation in cells and increasing the transcriptional and translational levels of antioxidant enzymes. This indicates its potential as a natural antioxidant (Bajpai et al., 2017).
Propiedades
IUPAC Name |
4-[[(3S,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCIKYXNYCMHY-SXGZJXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Lariciresinol | |
CAS RN |
83327-19-9 | |
| Record name | (-)-Lariciresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83327-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lariciresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium tetrakis[3,5-bis(2-methoxyhexafluoro-2-propyl)phenyl]borate](/img/structure/B1260032.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)
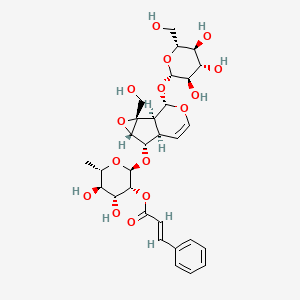
![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)
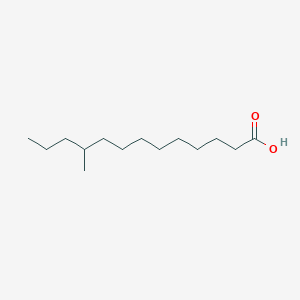

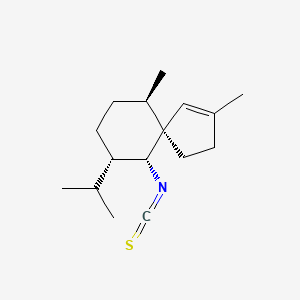
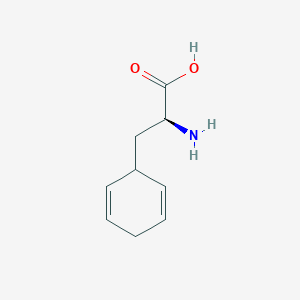

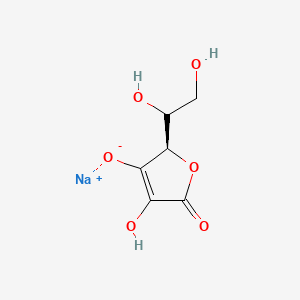
![[(4E,6E,8E)-3-hydroxy-2-methyl-1-[3-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)butyl]deca-4,6,8-trienyl] dihydrogen phosphate](/img/structure/B1260052.png)

![Potassium 17-[di(propan-2-yl)carbamoyl]estra-1(10),2,4-triene-3-sulfonate](/img/structure/B1260054.png)
![sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate](/img/structure/B1260055.png)